2-ヒドロキシケイ皮酸

概要

説明

トランス-2-ヒドロキシケイ皮酸: は、ヒドロキシケイ皮酸類に属する有機化合物です。これらの化合物は、ベンゼン環が水酸化されているケイ皮酸構造を特徴としています。その潜在的な抗酸化作用で知られており、さまざまな科学研究用途で使用されています .

科学的研究の応用

Pharmaceutical Applications

2-Hydroxycinnamic acid has garnered significant attention in pharmaceutical research due to its range of biological activities:

- Antioxidant Properties : It exhibits potent antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing chronic diseases such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thus alleviating symptoms associated with conditions like arthritis and asthma .

- Antimicrobial Activity : 2-Hydroxycinnamic acid demonstrates antimicrobial effects against various pathogens. Research has shown its efficacy against bacteria and fungi, suggesting potential applications in developing natural preservatives for food and pharmaceuticals .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. It may help mitigate oxidative damage and improve cognitive function .

Food Science Applications

In the food industry, 2-Hydroxycinnamic acid serves multiple roles:

- Natural Preservative : Its antimicrobial properties make it suitable as a natural preservative in food products, helping to extend shelf life without the need for synthetic additives .

- Functional Food Ingredient : The antioxidant capacity of 2-Hydroxycinnamic acid enhances the nutritional profile of functional foods. Foods enriched with this compound may contribute to health benefits such as reduced risk of chronic diseases .

- Food Packaging : Research indicates that incorporating 2-Hydroxycinnamic acid into edible food packaging can enhance the material's barrier properties while providing antioxidant protection to the packaged food .

Cosmetic Applications

The cosmetic industry utilizes 2-Hydroxycinnamic acid for its beneficial properties:

- Skin Care Formulations : Its antioxidant and anti-inflammatory effects make it an ideal ingredient in skin care products aimed at reducing signs of aging and protecting against UV damage .

- Wound Healing : Studies suggest that formulations containing 2-Hydroxycinnamic acid can promote wound healing by enhancing collagen synthesis and reducing inflammation at the injury site .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of 2-Hydroxycinnamic acid using various assays (DPPH, ABTS). Results indicated a significant scavenging effect comparable to conventional antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant in dietary supplements and functional foods .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of 2-Hydroxycinnamic acid demonstrated its ability to inhibit NF-kB activation in macrophages. This finding supports its application in developing anti-inflammatory drugs or supplements for chronic inflammatory conditions .

Case Study 3: Cosmetic Applications

A clinical trial tested a topical formulation containing 2-Hydroxycinnamic acid on patients with photoaged skin. Results showed improved skin elasticity and reduced wrinkle depth after eight weeks of treatment, highlighting its potential in cosmetic dermatology .

作用機序

トランス-2-ヒドロキシケイ皮酸の作用機序には、フリーラジカルを捕捉し、酸化ストレスを抑制する能力が含まれます。活性酸素種や酸化経路に関与する酵素などの分子標的に作用します。 この化合物のヒドロキシル基は、フリーラジカルを中和するために水素原子を供与することにより、その抗酸化作用に重要な役割を果たしています .

類似化合物の比較

類似化合物:

- p-クマリン酸

- カフェ酸

- フェルラ酸

- シナピン酸

- クロロゲン酸

- ロズマリン酸

比較: トランス-2-ヒドロキシケイ皮酸は、ベンゼン環の特定の水酸化パターンが、その抗酸化作用に影響を与えるため、ユニークです。p-クマリン酸やカフェ酸などの他のヒドロキシケイ皮酸と比較して、トランス-2-ヒドロキシケイ皮酸は異なる反応性と生物活性を示します。 たとえば、カフェ酸は2つのヒドロキシル基を持っているため、トランス-2-ヒドロキシケイ皮酸よりも抗酸化能力が向上する可能性があります .

生化学分析

Biochemical Properties

2-Hydroxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the phenylalanine and tyrosine pathway, where Phenylalanine ammonia lyase (PAL) and 4-coumarate CoA ligase (4CL) are essential enzymes for its biosynthesis . It contributes to many developmental processes as well as plant responses against biotic and abiotic stress responses .

Cellular Effects

2-Hydroxycinnamic acid has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in adipose tissues, 2-Hydroxycinnamic acid derivatives inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in obese animals .

Molecular Mechanism

The mechanism of action of 2-Hydroxycinnamic acid involves minimization of oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . It acts as a powerful antioxidant and thus protects against diseases associated with oxidative stress and genotoxicity, mainly by scavenging a variety of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of 2-Hydroxycinnamic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Hydroxycinnamic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Hydroxycinnamic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors in the phenylalanine and tyrosine pathway . It also affects metabolic flux or metabolite levels .

Transport and Distribution

2-Hydroxycinnamic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it affects its localization or accumulation .

Subcellular Localization

It is suggested that it is mostly located in the subcellular compartments such as vacuole, cell wall or within the cytosol .

準備方法

合成経路と反応条件: トランス-2-ヒドロキシケイ皮酸は、いくつかの方法で合成できます。 一般的な方法の1つは、パーキン反応であり、ベンザルデヒドを塩基の存在下で無水酢酸と反応させてケイ皮酸を生成し、次に水酸化してトランス-2-ヒドロキシケイ皮酸を生成します . 別の方法は、サリチルアルデヒドとマロン酸のクネーフェナーゲル縮合を行い、その後脱炭酸反応を行うことです .

工業生産方法: トランス-2-ヒドロキシケイ皮酸の工業生産は、通常、高収率と高純度を確保するために最適化された合成経路を使用します。 このプロセスには、ケイ皮酸誘導体水酸化を促進するために触媒と制御された反応条件を使用することが含まれる場合があります .

化学反応の分析

反応の種類: トランス-2-ヒドロキシケイ皮酸は、次のようなさまざまな化学反応を起こします。

酸化: 対応するキノンを生成するために酸化できます。

還元: ジヒドロ誘導体を生成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

主な生成物:

酸化: キノンの生成。

還元: ジヒドロ誘導体の生成。

置換: 置換ヒドロキシケイ皮酸の生成.

科学研究への応用

トランス-2-ヒドロキシケイ皮酸は、科学研究において幅広い用途があります。

化学: さまざまな有機化合物の合成における前駆体として使用されます。

生物学: その抗酸化作用と、細胞を酸化ストレスから保護する可能性のある役割について研究されています。

医学: 抗炎症作用と抗がん作用など、その潜在的な治療効果について調査されています。

類似化合物との比較

Comparison: trans-2-Hydroxycinnamic acid is unique due to its specific hydroxylation pattern on the benzene ring, which influences its antioxidant properties. Compared to other hydroxycinnamic acids like p-coumaric acid and caffeic acid, trans-2-hydroxycinnamic acid exhibits distinct reactivity and biological activity. For instance, caffeic acid has two hydroxyl groups, which may enhance its antioxidant capacity compared to trans-2-hydroxycinnamic acid .

生物活性

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound that has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic effects.

Chemical Structure and Biosynthesis

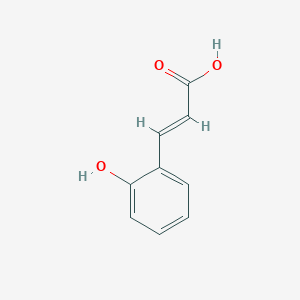

2-Hydroxycinnamic acid is derived from the phenylpropanoid pathway, where it is synthesized from phenylalanine through several enzymatic steps involving p-coumaric acid and other hydroxycinnamic acids. The structural formula can be represented as follows:

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of 2-hydroxycinnamic acid. It scavenges free radicals and reduces oxidative stress in various biological systems. Research indicates that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

2-Hydroxycinnamic acid exhibits significant anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. In animal studies, it reduced inflammation markers in tissues affected by conditions like arthritis and colitis . The mechanism involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammatory responses .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that 2-hydroxycinnamic acid disrupts microbial cell membranes, leading to cell lysis .

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth in E. coli |

| Fungi | Antifungal activity against C. albicans |

Potential Therapeutic Applications

Research suggests that 2-hydroxycinnamic acid may have therapeutic potential in various health conditions:

- Diabetes Management : It has been linked to improved insulin sensitivity and reduced blood glucose levels in diabetic animal models .

- Obesity : The compound inhibits adipocyte differentiation and reduces lipid accumulation in adipose tissues, which may help in obesity management .

- Neuroprotection : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Diabetes Study : A study involving diabetic rats showed that administration of 2-hydroxycinnamic acid led to a significant reduction in blood glucose levels and improved lipid profiles compared to control groups .

- Inflammation Model : In a model of induced colitis, treatment with 2-hydroxycinnamic acid resulted in decreased levels of inflammatory markers and improved histological scores of intestinal damage .

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of 2-hydroxycinnamic acid against Staphylococcus aureus and found it effective at concentrations as low as 0.5 mg/mL, highlighting its potential use in food preservation .

特性

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTIHVNWZYFI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | o-coumaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883240 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or beige powder; [Acros Organics MSDS], Solid | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

614-60-8 | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-2-Hydroxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 2-hydroxycinnamic acid?

A1: Research suggests that 2-hydroxycinnamic acid exhibits various biological activities, including:

- Antioxidant Activity: It can scavenge free radicals, such as DPPH, ABTS, and superoxide radicals, protecting cells from oxidative damage. [, , , , ]

- Antimicrobial Activity: Studies show inhibitory effects against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. [, , , ]

- Antifungal Activity: It exhibits antifungal properties against certain fungi, such as Aspergillus flavus. []

- Anti-Inflammatory Activity: Research suggests potential anti-inflammatory effects, although the specific mechanisms require further investigation. [, ]

- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, including inhibiting amyloid-β protein (Aβ) aggregation, a key factor in Alzheimer's disease. []

Q2: How does 2-hydroxycinnamic acid exert its antibacterial effects?

A2: While the exact mechanisms are still under investigation, in silico studies suggest that 2-hydroxycinnamic acid might interact with bacterial proteins involved in essential processes like protein synthesis. For instance, molecular docking studies indicate strong binding affinities to bacterial DNA gyrase, a key enzyme for DNA replication. []

Q3: Can bacteria develop resistance to 2-hydroxycinnamic acid?

A3: Interestingly, research suggests that antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), do not develop resistance to 2-hydroxycinnamic acid even after continuous exposure to subinhibitory concentrations in vitro. This finding highlights its potential as an alternative antimicrobial agent. []

Q4: Does 2-hydroxycinnamic acid affect cellular processes in bacteria?

A4: Yes, proteomic analyses of MRSA exposed to subinhibitory concentrations of 2-hydroxycinnamic acid reveal alterations in the expression of proteins involved in various cellular processes, including:

Q5: How is 2-hydroxycinnamic acid metabolized in the body?

A5: While detailed pharmacokinetic studies are limited, evidence suggests that 2-hydroxycinnamic acid undergoes various metabolic transformations. In rats, it has been identified as a metabolite after oral administration of Jiao-Tai-Wan, a traditional Chinese medicine. Metabolic processes involved include demethylation, hydroxylation, reduction, methylation, and conjugation with glucuronide or sulfate. []

Q6: What is the molecular formula and weight of 2-hydroxycinnamic acid?

A6: The molecular formula of 2-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol.

Q7: What spectroscopic data are available for 2-hydroxycinnamic acid?

A7: Spectroscopic techniques like HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly employed to identify and quantify 2-hydroxycinnamic acid in various matrices. These techniques provide information about its retention time, UV-Vis absorbance spectrum, and mass fragmentation pattern. [, , , ]

Q8: Does 2-hydroxycinnamic acid have any unique chemical reactivity?

A8: A notable chemical reaction involving 2-hydroxycinnamic acid is its ability to form a bicyclic acyloxyphosphorane when reacted with methyl diphenylphosphinite. [] This reaction highlights its potential as a building block for synthesizing more complex molecules.

Q9: What are the potential applications of 2-hydroxycinnamic acid?

A9: Due to its diverse biological activities, 2-hydroxycinnamic acid holds promise for various applications, including:

- Food Industry: It can be used as a natural preservative and antioxidant in food products. []

- Pharmaceuticals: Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a potential candidate for developing new drugs. [, , ]

Q10: Are there any specific examples of 2-hydroxycinnamic acid being used in formulations?

A10: While direct applications are still under development, research suggests that 2-hydroxycinnamic acid is a constituent of various natural products with known medicinal properties. For example, it is found in:

- Honey: Stingless bee honey (Tetragonula travancorica), known for its anticancer properties, contains 2-hydroxycinnamic acid. []

- Propolis: This bee product, known for its antioxidant and antimicrobial properties, has been found to contain 2-hydroxycinnamic acid. []

- Traditional Medicines: Jiao-Tai-Wan, a traditional Chinese medicine used to treat type 2 diabetes, contains 2-hydroxycinnamic acid as a metabolite after oral administration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。